Cyclohexanone, 3-ethyl-, (3R)-

Overview

Description

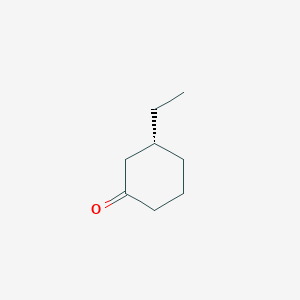

Cyclohexanone, 3-ethyl-, (3R)- is an organic compound with the molecular formula C8H14O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a derivative of cyclohexanone, where an ethyl group is attached to the third carbon in the ring, and the configuration at this carbon is (3R)-, indicating the specific spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 3-ethyl-, (3R)- can be synthesized through various methods. One common approach involves the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. Another method involves the catalytic hydrogenation of 3-ethylcyclohexene in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, cyclohexanone, 3-ethyl-, (3R)- is often produced through the oxidation of cyclohexane using air or oxygen in the presence of a cobalt catalyst. This process yields a mixture of cyclohexanol and cyclohexanone, which can be separated and further processed to obtain the desired compound. The use of ionic liquids as solvents has also been explored to enhance the efficiency and selectivity of the oxidation process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3-ethyl-, (3R)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-ethylcyclohexanone oxime, which can further undergo the Beckmann rearrangement to yield 3-ethylcaprolactam.

Reduction: The compound can be reduced to 3-ethylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles such as hydrazine or hydroxylamine to form hydrazones or oximes, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as hydrazine and hydroxylamine are used under mild acidic or basic conditions to facilitate the formation of hydrazones and oximes.

Major Products Formed

Oxidation: 3-ethylcyclohexanone oxime

Reduction: 3-ethylcyclohexanol

Substitution: Hydrazones and oximes

Scientific Research Applications

Cyclohexanone, 3-ethyl-, (3R)- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: Cyclohexanone, 3-ethyl-, (3R)- is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of cyclohexanone, 3-ethyl-, (3R)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to the disruption of metabolic pathways, resulting in antimicrobial or antifungal effects . The compound’s ability to undergo various chemical transformations also makes it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Cyclohexanone, 3-ethyl-, (3R)- can be compared with other similar compounds such as:

Cyclohexanone: The parent compound, which lacks the ethyl substituent.

Cyclohexanone, 3-methyl-, ®-: A similar compound with a methyl group instead of an ethyl group at the third carbon.

Cyclohexanol: The reduced form of cyclohexanone, where the carbonyl group is converted to a hydroxyl group.

Uniqueness

The presence of the ethyl group at the third carbon and the specific (3R)-configuration confer unique chemical and physical properties to cyclohexanone, 3-ethyl-, (3R)-. These properties include its reactivity in various chemical reactions and its potential biological activities, which distinguish it from other cyclohexanone derivatives .

Biological Activity

Cyclohexanone, 3-ethyl-, (3R)- is a derivative of cyclohexanone, a cyclic ketone widely recognized for its industrial applications and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on organisms, and relevant research findings.

Chemical Structure and Properties

Cyclohexanone, 3-ethyl-, (3R)- features a cyclohexane ring with an ethyl group at the 3-position and a ketone functional group. Its molecular formula is , with a molecular weight of approximately 126.20 g/mol. The stereochemistry at the 3-position plays a crucial role in its biological interactions.

Biological Activity Overview

Cyclohexanone derivatives have been studied for various biological activities, including:

- Antimicrobial Effects : Some studies suggest that cyclohexanones exhibit antimicrobial properties against certain bacteria and fungi.

- Cytotoxicity : Research indicates that cyclohexanone derivatives can induce cytotoxic effects in cancer cell lines, suggesting potential as anticancer agents.

- Central Nervous System Effects : Cyclohexanone is known to act as a weak central nervous system depressant, which may have implications for its use in pharmacology.

- Antimicrobial Activity : The mechanism behind the antimicrobial action of cyclohexanones may involve disruption of bacterial cell membranes or interference with metabolic pathways. For instance, studies have shown that cyclohexanones can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Cytotoxicity : The cytotoxic effects observed in various cancer cell lines could be attributed to the induction of apoptosis or necrosis. Research has demonstrated that these compounds can activate caspases, leading to programmed cell death .

- Central Nervous System Effects : As a central nervous system depressant, cyclohexanone may exert its effects by modulating neurotransmitter systems, particularly GABAergic pathways .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several cyclohexanone derivatives against common pathogens. The results indicated that cyclohexanone, 3-ethyl-, (3R)- exhibited significant inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) of 1 mg/mL .

| Compound | MIC (mg/mL) | Pathogen |

|---|---|---|

| Cyclohexanone, 3-ethyl-, (3R) | 1 | E. coli |

| Cyclohexanol | 2 | Staphylococcus aureus |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines showed that cyclohexanone derivatives could reduce cell viability significantly. For example, treatment with cyclohexanone, 3-ethyl-, (3R)- resulted in a reduction in viability by over 50% at concentrations above 100 µM after 48 hours .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| HeLa | 75 | Cyclohexanone, 3-ethyl-, (3R) |

| MCF-7 | 90 | Cyclohexanol |

Properties

IUPAC Name |

(3R)-3-ethylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h7H,2-6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVRHAUJJJBXFH-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449080 | |

| Record name | Cyclohexanone, 3-ethyl-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74006-74-9 | |

| Record name | Cyclohexanone, 3-ethyl-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.